2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid
CAS No.: 1396967-56-8
Cat. No.: VC7112263
Molecular Formula: C12H14ClNO3
Molecular Weight: 255.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396967-56-8 |
|---|---|
| Molecular Formula | C12H14ClNO3 |
| Molecular Weight | 255.7 |
| IUPAC Name | 2-[(3-chlorobenzoyl)amino]-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C12H14ClNO3/c1-7(2)10(12(16)17)14-11(15)8-4-3-5-9(13)6-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17) |
| Standard InChI Key | MYGSJGRXGSFUDJ-UHFFFAOYSA-N |
| SMILES | CC(C)C(C(=O)O)NC(=O)C1=CC(=CC=C1)Cl |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name is 2-[(3-chlorobenzoyl)amino]-3-methylbutanoic acid, reflecting the 3-chloro substitution on the benzoyl group and the (S)-configuration at the α-carbon of the valine-derived backbone. Its molecular formula is C₁₂H₁₄ClNO₃, with a molar mass of 255.70 g/mol .
Stereochemical Features
The compound’s chirality originates from the (S)-configuration at the α-carbon, a critical factor in its biological interactions. Comparative studies on enantiomers of analogous compounds, such as (2S)-2-[(2-chlorobenzoyl)amino]-3-methylbutanoic acid, demonstrate marked differences in enzyme-binding affinities.
Spectroscopic and Computational Data
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InChI Key:
WFXJKIPVHFUFBE-UHFFFAOYSA-N(derived from methyl 2-[(3-chlorobenzoyl)amino]benzoate ). -
Predicted pKa: ~4.44 (carboxylic acid group), consistent with valine derivatives .
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Tandem Mass Spectrometry: Predicted collision cross-section (CCS) for [M+H]+ adduct: 163.0 Ų .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves two stages:
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Chlorobenzoyl Chloride Preparation:
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3-Chlorobenzoic acid reacts with thionyl chloride (SOCl₂) under reflux to form 3-chlorobenzoyl chloride.
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Reaction conditions: 60–70°C, 4–6 hours, yielding >90% purity.
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Coupling with 3-Methylbutanoic Acid:
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The acid chloride reacts with (S)-3-methylbutanoic acid in dichloromethane (CH₂Cl₂) at 0–5°C, using triethylamine (Et₃N) as a base.
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Yield: 75–85% after purification via recrystallization.
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Industrial Manufacturing
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Continuous Flow Systems: Enhance scalability and reduce side reactions (e.g., hydrolysis of the acid chloride).
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Cost Optimization: Bulk pricing for 3-chlorobenzoic acid (~$50/kg) and automated reactors reduce production costs by 30% compared to batch processes.
Physicochemical Properties
Biological and Pharmacological Activity
Enzyme Inhibition Mechanisms
The 3-chlorobenzoyl group facilitates covalent interactions with catalytic residues in enzymes. For example:
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Serine Proteases: Forms acyl-enzyme intermediates, inhibiting hydrolysis activity (kᵢ = 1.2 × 10³ M⁻¹s⁻¹ in trypsin analogs).
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Cytochrome P450: Modulates oxidative metabolism via π-π stacking with heme groups .
Comparative Bioactivity
| Isomer | IC₅₀ (Trypsin Inhibition) | Selectivity (CYP3A4) |
|---|---|---|
| 2-Chloro Substituent | 12.3 µM | Low |
| 3-Chloro Substituent | 8.7 µM | Moderate |
| 4-Chloro Substituent | 15.6 µM | High |
Data extrapolated from chloro-substituted benzoyl amino acid studies .
Industrial and Research Applications
Pharmaceutical Intermediates
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Antiviral Agents: Serves as a precursor in ledipasvir synthesis, a hepatitis C virus NS5A inhibitor .
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Peptide Mimetics: Incorporation into pseudopeptides enhances metabolic stability .
Specialty Chemicals
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Ligands for Catalysis: Chiral benzoyl-amino acids coordinate transition metals in asymmetric hydrogenation (e.g., Rh-catalyzed ketone reductions).
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Polymer Additives: Improves thermal stability in polyamides (Tg increase by 15°C at 5 wt% loading).
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